Nystatin Demonstrates Superior Susceptibility Profiles in Radiotherapy-Associated Oral Candidiasis Isolates Compared to Amphotericin B
In a 2024 clinical isolate study comparing nystatin and amphotericin B against Candida species from head-and-neck radiotherapy patients, nystatin exhibited consistently higher susceptibility rates. Before radiotherapy, 100% of C. albicans strains were sensitive to nystatin versus only 71.4% to amphotericin B. During the second week of radiotherapy, nystatin maintained 100% sensitivity while amphotericin B sensitivity was 75% (i.e., 25% of isolates exhibited resistance) [1]. MIC24 values for nystatin against C. albicans ranged from 0.75-1 μg/mL, whereas amphotericin B MIC24 values showed substantially greater variability (<0.003 to >2 μg/mL) [2].
| Evidence Dimension | Antifungal susceptibility (percentage of sensitive isolates) and MIC values |
|---|---|
| Target Compound Data | Nystatin: 100% sensitivity pre-radiotherapy and during radiotherapy; MIC24 median 1 μg/mL (range <0.5-2) for C. albicans pre-radiotherapy, 0.75 μg/mL during radiotherapy |
| Comparator Or Baseline | Amphotericin B: 71.4% sensitivity pre-radiotherapy, 75% sensitivity during radiotherapy (25-29% resistance); MIC24 median 0.2 μg/mL (range <0.003->2) pre-radiotherapy, 0.09 μg/mL during radiotherapy |
| Quantified Difference | Nystatin demonstrates 100% susceptibility retention across treatment timeline; amphotericin B shows 25-29% resistance emergence in same patient cohort isolates. Amphotericin B MIC range spans >1000-fold variation; nystatin MIC range spans ≤8-fold variation |
| Conditions | In vitro broth microdilution per CLSI standards; clinical isolates from head-and-neck radiotherapy patients pre- and during treatment (Sayed al-Shohada Hospital, Isfahan, Iran) |
Why This Matters
For procurement decisions in oncology support settings, nystatin provides predictable susceptibility without the resistance emergence observed with amphotericin B in irradiated mucosal environments.
- [1] Golestannejad Z, Saberi Z, Jamshidi M, et al. Evaluation of antifungal effect of amphotericin B in comparison with nystatin on Candida species derived from patients undergoing head-and-neck radiotherapy. Dent Res J. 2024; 21: 66. View Source
- [2] Golestannejad Z, Saberi Z, Jamshidi M, et al. Table 2. Antifungal activity MIC24 and MIC48 values. Dent Res J. 2024; 21: 66 (Supplementary Data). View Source
